![molecular formula C7H9N3O B596283 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1220030-34-1](/img/structure/B596283.png)

2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

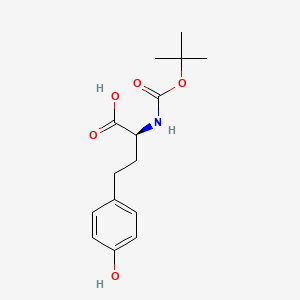

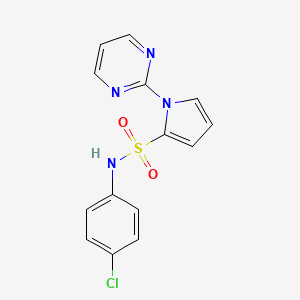

“2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 . It is a small molecule that has been mentioned in the context of chemical synthesis and biological investigations .

Synthesis Analysis

While specific synthesis methods for “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” were not found, similar compounds have been synthesized as part of efforts to discover novel inhibitors for various biological targets . These synthesis processes often involve the design and creation of small molecules featuring privileged scaffolds .Molecular Structure Analysis

The molecular structure of “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” consists of a pyrrolopyrimidine core, which is a fused ring system containing a pyrrole ring and a pyrimidine ring . This core is substituted with a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” are not explicitly mentioned in the retrieved information. The compound has a molecular weight of 135.17 .科学的研究の応用

Cancer Therapeutics: FGFR Inhibitors

The compound has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor . FGFRs are critical in various types of tumors, and targeting them is a promising strategy for cancer therapy. Derivatives of this compound have shown potent activities against FGFR1, 2, and 3, which are involved in cell proliferation, migration, angiogenesis, and cancer progression .

Anti-Tumor Agents

Research has been conducted on derivatives of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one for their anti-tumor properties. These derivatives have been designed to introduce pharmacophores that exhibit high anti-tumor activity, showing promise in inhibiting the proliferation and metastasis of tumor cells .

ATR Inhibitors

The compound’s derivatives have been explored as ATR inhibitors . ATR kinase is essential for cell viability in response to DNA damage, making it an attractive target for anticancer drugs. Fused pyrimidine derivatives of the compound have been synthesized and evaluated for their potential to inhibit ATR .

Antifolate Agents

Derivatives of this compound have been synthesized as antifolate agents . These agents inhibit enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), leading to cell death. This approach is used in the treatment of diseases where rapid cell division needs to be controlled .

Molecular Docking and Dynamics

The compound has been used in molecular docking and dynamics studies to understand its binding orientations and stabilities with various receptors. This research is crucial for the design of drugs with specific anti-tumor effects .

Lead Compound Optimization

Due to its potent biological activity and low molecular weight, the compound serves as an appealing lead compound for further optimization in drug development. It provides a foundation for designing more effective therapeutic agents .

Signal Transduction Pathway Studies

The compound is used in studies related to signal transduction pathways, such as the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways. These pathways are involved in organ development, cell proliferation, and other critical processes .

Chemotherapeutic Research

This compound is also involved in chemotherapeutic research, where its derivatives are tested against various cancer cell lines. The aim is to find compounds that can act directly on DNA or interfere with DNA synthesis to combat cancer .

将来の方向性

The future directions for research on “2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one” and similar compounds could involve further investigations into their potential as inhibitors for various biological targets . This could include more detailed studies on their synthesis, biological activity, and mechanisms of action.

作用機序

Target of Action

Similar compounds, such as pyrrolopyridine derivatives, have been reported to have potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .

Mode of Action

Compounds with similar structures, such as pyrrolopyridine derivatives, inhibit the fgfr signaling pathway, which plays an essential role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

The compound likely affects the FGFR signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of this pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

Similar compounds have been reported to exhibit good oral pharmacokinetic properties .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

特性

IUPAC Name |

2-methyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-4-9-6-3-8-2-5(6)7(11)10-4/h8H,2-3H2,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFQURUYEKTZMMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(CNC2)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(Trifluoromethoxy)phenyl]-2H-tetrazole](/img/structure/B596201.png)

![BP-OXD-Bpy , 6,6/'-Bis[5-(biphenyl-4-yl)-1,3,4-oxadiazo-2-yl]2](/img/no-structure.png)

![5-Bromo-2-(4-fluorophenyl)furo[2,3-b]pyridine](/img/structure/B596219.png)